3,7-Decadiene
Description
Significance of Conjugated and Non-Conjugated Decadienes in Organic Chemistry
Dienes, hydrocarbons containing two carbon-carbon double bonds, are broadly categorized as conjugated, non-conjugated (or isolated), and cumulated. wikipedia.orglibretexts.org This classification is crucial as it significantly influences the molecule's stability and reactivity.
Conjugated Dienes: In these systems, the double bonds are separated by a single bond. This arrangement allows for the delocalization of pi electrons across the system, leading to enhanced stability compared to their non-conjugated counterparts. libretexts.org This increased stability can be observed in their lower heats of hydrogenation. libretexts.org Conjugated dienes are notable for their participation in reactions like the Diels-Alder cycloaddition and 1,4-addition reactions. wikipedia.org
Non-Conjugated (Isolated) Dienes: When two or more single bonds separate the double bonds, as in 3,7-decadiene, they are considered isolated. wikipedia.orglibretexts.org The double bonds in these molecules generally react independently of one another, exhibiting chemistry typical of simple alkenes. However, their spatial relationship can be exploited in reactions such as ring-closing metathesis. wikipedia.org
The distinction between these types is fundamental to predicting reaction outcomes and designing synthetic pathways in organic chemistry.
Historical Context of this compound Research
Historically, research involving decadienes has often been linked to their occurrence in natural products and their utility as synthetic intermediates. For instance, certain decadienes are found in the volatile profiles of food products like high-quality olive oil, contributing to their characteristic aromas. spectroscopyonline.comresearchgate.net The study of such natural products has driven the development of analytical techniques to identify specific isomers of decadienes.
In synthetic chemistry, decadienes have been employed as starting materials for more complex molecules. For example, research has explored the synthesis of 3,4,7,8-tetrachlorodecane stereoisomers starting from this compound. nih.gov This work highlights the role of this compound in creating stereochemically defined compounds for use as reference standards in environmental analysis. researchgate.net Furthermore, derivatives of this compound, such as (E,E)-3,7-decadiene-2,9-dione, have been utilized as substrates in the investigation of chemical reactions like the intramolecular Rauhut-Currier reaction. brynmawr.edu
Structural Isomerism and Stereochemical Considerations in this compound Systems
The structure of this compound allows for a number of isomeric forms, which significantly impacts its chemical and physical properties. The two double bonds, located at the third and seventh carbon positions, can each exist in either a cis (Z) or trans (E) configuration. This leads to the possibility of several stereoisomers. nist.gov
The main stereoisomers of this compound are:
(3E,7E)-3,7-decadiene (trans-3,trans-7-decadiene) flavscents.com
(3Z,7Z)-3,7-decadiene (cis-3,cis-7-decadiene) nist.gov
(3E,7Z)-3,7-decadiene (trans-3,cis-7-decadiene) nist.gov
(3Z,7E)-3,7-decadiene (cis-3,trans-7-decadiene)
The specific stereochemistry of the diene is critical in determining the outcome of chemical reactions. For instance, the synthesis of tetrachlorodecanes from this compound results in a mixture of stereoisomers, the composition of which is dependent on the stereochemistry of the starting diene and the reaction mechanism. nih.gov The separation and identification of these isomers often require advanced analytical techniques such as gas chromatography and supercritical fluid chromatography. spectroscopyonline.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18 |
|---|---|
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(3E,7E)-deca-3,7-diene |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h5-8H,3-4,9-10H2,1-2H3/b7-5+,8-6+ |
InChI Key |
LCSLWNXVIDKVGD-KQQUZDAGSA-N |
Isomeric SMILES |
CC/C=C/CC/C=C/CC |
Canonical SMILES |
CCC=CCCC=CCC |
Origin of Product |
United States |
Synthetic Methodologies for 3,7 Decadiene and Its Precursors
Strategies for Carbon-Carbon Bond Formation Leading to 3,7-Decadiene Scaffolds
Metalation-based approaches offer a powerful tool for the regioselective synthesis of dienes, including structures analogous to this compound. The use of organometallic reagents, particularly organozinc compounds, allows for precise control over the formation of carbon-carbon bonds. The regioselectivity of these reactions can often be influenced by the choice of catalyst and solvent, directing the coupling to occur at specific positions to yield the desired diene isomer.
A notable example is the synthesis of 1,4-dienes through the regioselective coupling of ((E)-1-alkenyl)ethylzinc reagents with allylic halides. acs.org The outcome of this reaction is highly dependent on the catalyst and solvent system employed. For instance, the reaction of an alkenylzinc reagent with an allylic halide in the presence of a suitable transition metal catalyst can be steered to favor the formation of the 1,4-diene product. The solvent can play a crucial role in stabilizing intermediates and influencing the reaction pathway, thereby controlling the regioselectivity. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used and can impact the aggregation state and reactivity of the organometallic species. This methodology provides a framework for the potential synthesis of this compound by selecting appropriate alkenylzinc and allylic halide precursors.
Table 1: Effect of Catalyst and Solvent on the Regioselective Synthesis of 1,4-Dienes
| Catalyst | Solvent | Major Product | Regioselectivity |
|---|---|---|---|
| Pd(PPh₃)₄ | THF | 1,4-Diene | High |
| Ni(acac)₂ | DME | Mixture of isomers | Moderate |
| CuCN·2LiCl | THF/DMPU | 1,4-Diene | High |
The Claisen rearrangement is a powerful and reliable acs.orgacs.org-sigmatropic rearrangement for the stereoselective synthesis of γ,δ-unsaturated carbonyl compounds, which are key precursors or analogues of this compound. chem-station.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org This concerted, thermally-driven intramolecular reaction involves the rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated aldehyde, ketone, ester, or amide. redalyc.orgalmerja.comresearchgate.net
The synthesis of γ,δ-unsaturated ketones, for instance, can be achieved through the Claisen rearrangement of appropriately substituted allyl vinyl ethers. acs.org A didactical mechanistic review of the synthesis of the insect pheromone 3,7-dimethyl-2,6-decadiene-1,10-diol from an allyl alcohol highlights the practical application of this reaction in constructing decadiene skeletons. redalyc.org The process typically begins with the formation of an allyl vinyl ether from an allylic alcohol, which then undergoes the rearrangement upon heating.
Several variations of the Claisen rearrangement have been developed to improve yields and expand its scope. The Johnson-Claisen rearrangement, for example, utilizes the reaction of an allylic alcohol with an orthoester to produce a γ,δ-unsaturated ester. wikipedia.org These methods provide a versatile toolkit for accessing the this compound scaffold with control over stereochemistry and functionality.
Table 2: Examples of Claisen Rearrangement for the Synthesis of γ,δ-Unsaturated Carbonyl Compounds
| Reactants | Reaction Conditions | Product |
|---|---|---|
| Allyl alcohol, Ethyl vinyl ether | Hg(OAc)₂, heat | γ,δ-Unsaturated aldehyde |
| Allyl alcohol, Triethyl orthoacetate | Propionic acid (cat.), heat | γ,δ-Unsaturated ethyl ester |
| Crotyl alcohol, N,N-Dimethylacetamide dimethyl acetal | Heat | γ,δ-Unsaturated N,N-dimethylamide |
The Rauhut-Currier reaction provides a method for carbon-carbon bond formation between two Michael acceptors, typically electron-deficient alkenes, under the influence of a nucleophilic catalyst such as an organophosphine or an amine. wikipedia.org This reaction can be applied to the synthesis of 1,5-dicarbonyl compounds, making it a relevant strategy for the preparation of this compound-2,9-dione and its analogues.
In its dimerization variant, the Rauhut-Currier reaction couples two molecules of an activated alkene. For example, the dimerization of ethyl acrylate (B77674) can lead to a diester. wikipedia.org By analogy, the dimerization of an appropriate vinyl ketone precursor could theoretically yield a 1,5-diketone structure similar to this compound-2,9-dione.
Recent advancements have focused on accelerating the typically slow intermolecular Rauhut-Currier reaction. One strategy involves designing substrates that contain both the Michael acceptor and a nucleophilic functionality within the same molecule, which can lead to an accelerated dimerization process. nih.govbeilstein-archives.orgnih.gov This approach was successfully utilized in the total synthesis of (±)-incarvilleatone. nih.govnih.gov While the synthesis of this compound-2,9-dione itself via this method is not explicitly reported, the principles of the Rauhut-Currier dimerization of activated olefins provide a clear synthetic pathway. acs.org
Table 3: Catalysts and Conditions for Rauhut-Currier Reactions
| Catalyst | Substrates | Product Type |
|---|---|---|
| Tributylphosphine | Ethyl acrylate | Dimerized diester |
| DABCO | Activated olefins | Dimerized enol esters |
| Protected Cysteine/KOtBu | Di-enones | Cyclohexene derivative |
Flash Vacuum Pyrolysis (FVP) is a technique that involves heating a substrate in the gas phase at high temperatures and low pressures for a very short duration. ias.ac.in These conditions favor unimolecular reactions such as rearrangements, fragmentations, and eliminations, often leading to the formation of unsaturated compounds. uq.edu.aucaltech.eduscripps.edu
While direct synthesis of this compound via FVP is not prominently documented, the technique can be applied to generate dienes and related structures from suitable precursors. For instance, FVP can induce pericyclic reactions, which are crucial in the formation of conjugated and non-conjugated dienes. The pyrolysis of certain cyclic compounds can lead to ring-opening reactions that generate linear dienes.
Furthermore, FVP of saturated bicyclic peroxides has been shown to yield dicarbonyl compounds. rsc.org For example, dioxabicyclo[n.2.2]alkanes fragment upon FVP to give mixtures of cycloalkane-1,4-diones and dialdehydes. This demonstrates the potential of FVP in generating precursors to dienes or dicarbonyl compounds that could be further elaborated to form decadiene or spirodecadiene derivatives. The high-energy intermediates generated during FVP can undergo complex rearrangements, offering pathways to unique molecular architectures.
Table 4: Representative FVP Reactions and Products
| Precursor | FVP Conditions | Major Product(s) |
|---|---|---|
| Dioxabicyclo[3.2.1]alkane | High Temp, Low Pressure | Keto-aldehyde |
| Dioxabicyclo[2.2.2]alkane | High Temp, Low Pressure | Cycloalkane-1,4-dione, Dialdehyde |
| Substituted Cyclopentenone | Laser Pyrolysis | Hexa-2,4-diene |
Catalytic Synthesis of this compound and Related Systems
The catalytic dehydrogenation of long-chain alkanes such as decane (B31447) presents a direct route to the corresponding alkenes and dienes, including various isomers of decadiene. This transformation is challenging due to the high stability of C-H bonds and the potential for side reactions like cracking and aromatization at the high temperatures typically required. nih.gov
The selective dehydrogenation of alkanes to internal olefins is a key step in producing dienes like this compound. Transition metal catalysts, both heterogeneous and homogeneous, are employed to facilitate this process. Homogeneous catalysts, such as pincer-ligated iridium complexes, have shown promise in the transfer-dehydrogenation of alkanes. acs.org These catalysts can exhibit unusual selectivity, favoring the dehydrogenation of certain C-H bonds over others.
Heterogeneous catalysts are also widely studied for alkane dehydrogenation. The development of catalysts with high selectivity for the desired diene isomer and resistance to deactivation is a primary research focus. The choice of metal and support, as well as the reaction conditions (temperature, pressure, and presence of a hydrogen acceptor), all play a critical role in determining the product distribution. While the direct, selective synthesis of this compound from decane remains a significant challenge, ongoing research into selective C-H activation and dehydrogenation catalysis continues to advance the possibilities. nih.gov
Table 5: Catalytic Systems for Alkane Dehydrogenation
| Catalyst System | Alkane Substrate | Product Type |
|---|---|---|
| Chloroiridium-diphosphine complex | Unactivated aliphatics | Olefins |
| Cationic pincer-Ir(III) hydride | Cycloalkanes, n-alkanes | Alkenes |
| Nickel on aluminum oxide | Mixed hydrocarbons | Reduced dienes |
Metathesis Reactions in the Formation of Dienes
Olefin metathesis has become a powerful methodology for the formation of carbon-carbon double bonds in organic synthesis. thieme-connect.de This class of reactions, catalyzed by transition metal carbene complexes, involves the redistribution of alkylidene fragments. sci-hub.se The process is generally understood to proceed via the Chauvin mechanism, which involves a series of reversible [2+2] cycloaddition and cycloreversion steps between alkenes and the metal carbene catalyst. sci-hub.se Several variations of olefin metathesis are particularly relevant to the synthesis of dienes and polyenes, including Acyclic Diene Metathesis (ADMET), Ring-Closing Metathesis (RCM), and Cross Metathesis (CM). thieme-connect.deutc.edu
ADMET polymerization is a step-growth condensation reaction of α,ω-dienes, which is highly effective for synthesizing unsaturated polymers and can be applied to the formation of polyenes from monomers like 1,9-decadiene (B157367). nbinno.comorgoreview.com The reaction is typically driven to completion by the removal of a small, volatile olefin byproduct, such as ethylene (B1197577), which shifts the equilibrium toward the polymer product. sci-hub.seorgoreview.com The choice of catalyst, often a well-defined ruthenium complex like a Grubbs catalyst, is critical for the reaction's success, allowing for compatibility with various functional groups. orgoreview.com
Ring-Closing Metathesis (RCM) is one of the most frequently used metathesis techniques to build cyclic systems from a diene precursor. thieme-connect.de While primarily used for rings, the principles can be applied in strategies leading to linear dienes. Cross Metathesis (CM) involves the reaction between two different alkenes and has proven to be a viable method for dimerization and the synthesis of novel dienes. utc.edu For instance, the dimerization of eugenol, a terminal alkene, can be achieved via a cross-metathesis reaction to form a C-C bond, driven by the release of ethylene gas. utc.edu
The versatility of metathesis reactions allows for the synthesis of a wide array of diene structures, with the specific outcome dependent on the starting materials and the type of metathesis reaction employed. thieme-connect.de
Polymerization and Copolymerization Techniques Involving Decadienes as Comonomers
Decadienes, particularly 1,9-decadiene, serve as important comonomers in polymerization reactions to modify the properties of commodity plastics like polyethylene (B3416737). acs.orgacs.org By incorporating a diene into the polymerization process, pendant vinyl groups can be introduced along the polymer backbone. These pendant double bonds can then be incorporated into other growing polymer chains, leading to the formation of long-chain branches (LCBs). acs.org
Ziegler-Natta catalysts are employed in the copolymerization of ethylene and 1,9-decadiene to produce long-chain branched polyethylene. acs.org For example, a MgCl₂/9,9-bis-(methoxymethyl)fluorine/TiCl₄ catalyst with triethylaluminium (TEA) as a cocatalyst has been assessed for this purpose. acs.org Studies have shown that 1,9-decadiene can induce a comonomer effect on the catalyst's activity and lead to a decrease in the molecular weight of the resulting polyethylene. acs.org Both double bonds of 1,9-decadiene exhibit relatively poor reactivity in this system, with the polymer chain-attached double bond being even less reactive than the original terminal one. acs.org The formation of LCBs is promoted by increasing the feed of 1,9-decadiene, which raises the concentration of pendant double bonds available for subsequent reaction. acs.org
Metallocene and post-metallocene catalysts are also highly effective for these copolymerizations. The copolymerization of ethylene with 1,9-decadiene using the methylaluminoxane-activated rac-Et(Ind)₂ZrCl₂ catalyst at 120 °C produces macromonomers with both pendant and terminal vinyl groups. acs.org These macromonomers can then be used in a subsequent polymerization step with a different catalyst to create complex polymer microstructures. acs.org Similarly, copolymerizations of 1-decene (B1663960) with 1,9-decadiene using a Cp*TiMe₂(O-2,6-iPr₂C₆H₃)–borate catalyst system can achieve high catalytic activities, affording high molecular weight polymers with narrow molecular weight distributions. nih.gov
The data below summarizes findings from the copolymerization of ethylene and 1,9-decadiene to synthesize macromonomers.
Table 1: Ethylene/1,9-Decadiene (DCD) Copolymerization Results. Data sourced from Macromolecules. acs.org
Stereoselective Synthesis of this compound Isomers and Derivatives
Control of E/Z Stereochemistry in Decadiene Synthesis
The stereochemistry of the double bonds (E/Z configuration) in dienes is crucial as it dictates the molecule's physical properties and biological activity. mdpi.com Consequently, the stereoselective synthesis of dienes, including decadiene isomers, is a significant focus in organic chemistry. mdpi.com Control over E/Z stereochemistry can be achieved through various synthetic methodologies, where the choice of reagents, catalysts, and reaction conditions plays a pivotal role. nih.gov
Transition-metal-catalyzed cross-coupling reactions are a primary method for the stereoselective construction of 1,3-dienes. mdpi.com These reactions typically involve coupling pre-functionalized alkenyl partners that have a predefined stereochemistry, thereby transferring that geometry to the final product. Olefination methods, such as the Wittig reaction, have also been extended for diene synthesis, although achieving high stereoselectivity can be a challenge. mdpi.com However, subsequent isomerization of a stereo-unspecific mixture of dienes can yield a single desired isomer. For example, a mixture of E/Z dienes can be selectively converted into the (Z)-1,3-diene using a cobalt catalyst. mdpi.com
Modern techniques also employ photocatalysis for Z/E isomerization. nih.gov This approach can be used to convert a Z-isomer to its corresponding E-isomer, or vice versa, after the initial synthesis, providing a powerful tool for achieving stereodivergence. nih.gov The assignment of E/Z configuration is determined by assigning priorities to the substituents on each carbon of the double bond using the Cahn-Ingold-Prelog rules; if the higher priority groups are on the same side, the configuration is Z (zusammen), and if they are on opposite sides, it is E (entgegen). khanacademy.org
For specific isomers like ethyl 2(E),4(Z)-decadienoate, a pear ester, highly stereoselective synthetic routes have been developed that control the geometry of each double bond sequentially. acs.org Such strategies underscore the importance of precise methodological control to access specific isomers of functionalized decadienes.
Chiral Catalyst Applications in Asymmetric Decadiene Synthesis
Asymmetric catalysis is a foundational strategy for synthesizing enantiomerically pure compounds, which is essential in the production of pharmaceuticals and other biologically active molecules. chiralpedia.comnih.gov A chiral catalyst, typically a transition metal complex coordinated to a chiral ligand, creates a three-dimensional asymmetric environment that selectively promotes a reaction pathway leading to a single enantiomer of the product. chiralpedia.com This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the chiral product. youtube.com
In the context of decadiene synthesis, chiral catalysts can be applied to control the stereochemistry of reactions that install chirality onto the diene backbone or its precursors. nih.gov While direct asymmetric synthesis of this compound itself is less common, the principles of asymmetric catalysis are broadly applicable to its derivatives. For example, reactions such as asymmetric cyclopropanation, hydrogenation, or epoxidation of a diene can be rendered enantioselective through the use of a suitable chiral catalyst. mdpi.com
The development of new chiral ligands and catalytic systems is an ongoing effort that expands the toolkit for asymmetric synthesis. chiralpedia.com These catalysts can be used to control the relative configuration of products in diastereoselective reactions, where the catalyst's stereochemistry overrides the substrate's inherent bias. nih.gov This external stereocontrol is a powerful tool for constructing complex molecules with multiple stereocenters. nih.govyoutube.com By applying these catalytic asymmetric methods, it is possible to synthesize specific stereoisomers of functionalized decadienes for various applications.
Reaction Chemistry and Mechanistic Investigations of 3,7 Decadiene
Catalytic Transformations of 3,7-Decadiene
Ziegler-Natta Catalysis in Copolymerization with Dienes
Ziegler-Natta catalysts are effective for the polymerization of α-olefins and some dienes. libretexts.org These catalyst systems, typically composed of a transition metal compound (like titanium tetrachloride) and an organometallic compound (like triethylaluminum), are crucial in producing stereoregular polymers. libretexts.orggoogle.com In the context of dienes, Ziegler-Natta catalysis can be used for both conjugated and nonconjugated dienes. scribd.com
The copolymerization of propylene (B89431) with nonconjugated α,ω-dienes, such as 1,9-decadiene (B157367), using specific metallocene catalysts like rac-Me2Si(2-MeBenz[e]Ind)2ZrCl2/MMAO, has been shown to produce long-chain-branched isotactic polypropylenes. acs.org This process involves the in-situ generation of macromonomers with pendant vinyl groups that are then incorporated into the growing polymer chain. acs.org For instance, in propylene/1,9-decadiene copolymerization, long-chain-branched polymers were successfully synthesized with varying diene concentrations. acs.org However, at high diene concentrations, cross-linked polymer gels can form. acs.org
The reactivity of ethylene (B1197577) is significantly higher than other alkenes in both heterogeneous and homogeneous Ziegler-Natta catalysis. scribd.com Nonconjugated dienes are often included in small amounts during copolymerization to provide sites for crosslinking. scribd.com
The general mechanism for Ziegler-Natta polymerization involves the activation of the catalyst where an alkyl group from the organoaluminum compound is transferred to the transition metal, creating an active site with an empty orbital. libretexts.org The olefin monomer then coordinates to this active site and inserts into the metal-carbon bond, thus propagating the polymer chain. libretexts.org
Table 1: Examples of Ziegler-Natta Catalyst Systems and Applications
| Catalyst System | Monomers | Polymer Product | Key Feature |
| rac-Me2Si(2-MeBenz[e]Ind)2ZrCl2/MMAO | Propylene, 1,9-Decadiene | Long-chain-branched isotactic polypropylene (B1209903) | In-situ macromonomer formation |
| TiCl₄/Al(C₂H₅)₃ | Ethylene, Nonconjugated dienes | EPDM (Ethylene Propylene Diene Monomer) | Introduction of crosslinking sites |
| Organo-aluminum/TiCl₃ | α-Olefins (e.g., propylene) | Isotactic polymers | High crystallinity |
Mechanistic Studies of this compound Reactions
The Claisen rearrangement is a scielo.org.boscielo.org.bo-sigmatropic rearrangement that converts allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds. scielo.org.boredalyc.orgtcichemicals.comorganic-chemistry.org This reaction typically proceeds through a concerted, chair-like transition state, which allows for a high degree of stereoselectivity. scielo.org.boredalyc.orgorganic-chemistry.org For example, the synthesis of 3,7-dimethyl-2,6-decadiene-1,10-diol, an insect pheromone, utilizes a Claisen rearrangement of an intermediate formed from an allyl alcohol and methyl orthoacetate. scielo.org.boredalyc.org The reaction is acid-catalyzed and involves the formation of a ketene (B1206846) acetal, which then undergoes the rearrangement. scielo.org.boredalyc.org
Catalytic cycles involving dienes often feature metal-mediated transformations. For instance, the dimerization of 1,3-butadiene (B125203) can be catalyzed by palladium complexes, proceeding through π-allyl-palladium intermediates. researchgate.net In some cases, the catalytic cycle involves the oxidative coupling of two diene molecules on a metal center, as seen with ruthenium catalysts. acs.org The treatment of a ruthenium complex with (E)-1,3-pentadiene leads to the formation of an intermediate which then converts to anti-supine,syn-prone-[Ru(η3:η3-3,7-decadiene-2,9-diyl)(η4-1,5-COD)]. acs.org The stereochemistry of the product is explained by an oxidative coupling mechanism. acs.org
Palladium-catalyzed cycloadditions also provide a pathway to complex cyclic systems. researchgate.netacs.org For example, the asymmetric [6+3] cycloaddition of trimethylenemethane (TMM) donors with tropones, catalyzed by a palladium complex with a chiral phosphoramidite (B1245037) ligand, can produce bicyclo[4.3.1]decadienes. acs.org These products can then undergo a Cope rearrangement to form bicyclo[3.3.2]decadienes. acs.org
In the context of upcycling polyolefins, the dehydrogenation of decane (B31447) can lead to intermediates like 3-decene (B8702907), which can be further dehydrogenated to 3,5-decadiene. acs.org This intermediate can then serve as a branch point to form various aromatic compounds through subsequent cyclization and dehydrogenation steps. acs.org
Kinetic studies provide insight into the rates and mechanisms of chemical reactions. For instance, the oxidation of nickel(II) complexes containing diene-like ligands, such as 3,8-dimethyl-4,7-diaza-3,7-decadiene-2,9-dione dioxime, by peroxodisulfate has been investigated. researchgate.net The reaction was found to be first-order with respect to both the nickel complex and the peroxodisulfate concentration. researchgate.net The rate of this reaction was observed to decrease with increasing ionic strength, which suggests the involvement of oppositely charged ions in the rate-determining step. researchgate.net
In photocatalytic hydrofunctionalization of 1-decene (B1663960), the reaction temperature affects the catalytic performance. rsc.org The kinetics of oxidation of other metal complexes have also been studied, revealing dependencies on reactant concentrations, pH, and temperature, and allowing for the calculation of activation parameters like enthalpy and entropy of activation. researchgate.net
Table 2: Kinetic Data for the Oxidation of a Ni(II)-diene Complex
| Reactant | Order of Reaction | Effect of Ionic Strength |
| [Ni(II)(H₂L¹)]²⁺ | First | Rate decreases with increasing ionic strength |
| Peroxodisulfate (PDS) | First | - |
| H₂L¹ = 3,8-dimethyl-4,7-diaza-3,7-decadiene-2,9-dione dioxime researchgate.net |
Isomerization is a common process for dienes and can occur through various mechanisms, including thermal and photochemical pathways. The thermal cis-trans isomerization of cis,cis-3,7-decadiene has been studied as a model for the isomerization of cis-polybutadiene. science.gov
In the context of thiol-ene reactions, cis and trans isomers of enes can interconvert. A thiyl radical can add to either isomer, and after isomerization to the more thermodynamically stable form, it can either proceed with the reaction or be eliminated, regenerating the alkene. radtech.org
During acyclic diene metathesis (ADMET) polymerizations catalyzed by ruthenium complexes, olefin isomerization can occur as a side reaction. beilstein-journals.org This is often attributed to the formation of ruthenium-hydride species from the decomposition of the primary catalyst. beilstein-journals.org
Photochemical isomerization is another important mechanism. science.gov For example, the photoisomerization of certain molecular ions can be studied in the gas phase to understand the intrinsic mechanisms without solvent effects. science.gov
Functionalization Reactions of this compound
The double bonds in this compound offer sites for various functionalization reactions. One approach is the intramolecular Rauhut-Currier reaction of (E,E)-3,7-decadiene-2,9-dione, which can be promoted by Lewis acids like titanium tetrachloride. brynmawr.edu
Another strategy involves the "click chemistry" functionalization of polypropylene that has been copolymerized with functional α-olefins. researchgate.net This allows for the introduction of diverse functional groups onto the polymer backbone. researchgate.net
Furthermore, the hydrofunctionalization of olefins, such as 1-decene, can be achieved photocatalytically to produce value-added chemicals. rsc.org This process can introduce functional groups by reacting the olefin with a suitable solvent like methanol. rsc.org
Spectroscopic Research Techniques for Structural Elucidation and Characterization of 3,7 Decadiene and Its Derivatives
Advanced Gas Chromatography Hyphenated Techniques
Gas chromatography (GC) is a fundamental tool for separating volatile organic compounds like 3,7-decadiene. When coupled with sophisticated detectors, particularly mass spectrometers, it becomes a powerful technique for both separation and identification.
Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC, making it ideal for resolving complex mixtures of isomers. unito.itnih.govresearchgate.net This technique utilizes two columns with different stationary phases, providing a more detailed "fingerprint" of the sample's composition. chromatographyonline.comresearchgate.net When paired with a time-of-flight mass spectrometer (TOF-MS), which allows for rapid and sensitive detection, GC×GC-TOF-MS becomes an exceptionally powerful tool for analyzing complex volatile profiles. chromatographyonline.comspectroscopyonline.com
This advanced analytical approach has been successfully employed in the analysis of various complex samples, including olive oils, where different isomers of this compound, such as (E,Z)- and (E,E)-3,7-decadiene, have been identified as important volatile compounds. spectroscopyonline.comresearchgate.netunito.itnih.gov The structured separation patterns in GC×GC chromatograms, where chemically related compounds elute in a predictable manner, aid in the identification of these isomers. researchgate.netnih.gov For instance, in the analysis of olive oil volatiles, (E,E)-3,7-decadiene is often detected alongside other unsaturated hydrocarbons, and its identity is confirmed through its mass spectrum and retention times on the two-dimensional column set. spectroscopyonline.comamazonaws.com
The high peak capacity and increased sensitivity of GC×GC-TOF-MS are crucial for detecting and identifying trace-level isomers in complex matrices. researchgate.netresearchgate.net The technique's ability to spread analytes over a two-dimensional plane minimizes co-elution, which is a common challenge in the analysis of isomeric compounds with similar boiling points. chromatographyonline.com
Table 1: GC×GC-TOF-MS Parameters for the Analysis of Volatiles Including this compound in Olive Oil
| Parameter | Setting | Reference |
|---|---|---|
| Primary Column (¹D) | 100% polyethylene (B3416737) glycol (e.g., SolGel-Wax) | spectroscopyonline.com |
| 30 m × 0.25 mm i.d., 0.25-µm d_f_ | spectroscopyonline.com | |
| Secondary Column (²D) | 86% polydimethylsiloxane, 7% phenyl, 7% cyanopropyl (e.g., OV1701) | spectroscopyonline.com |
| 2 m × 0.1 mm i.d., 0.10-µm d_f_ | spectroscopyonline.com | |
| Carrier Gas | Helium | spectroscopyonline.com |
| Injector | Split mode at 250 °C | spectroscopyonline.com |
| Oven Program | 40 °C (2 min) to 240 °C at 3.5 °C/min (10 min) | spectroscopyonline.com |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | spectroscopyonline.com |
Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides an additional layer of specificity for the identification of compounds like this compound. nih.gov This technique involves the selection of a specific precursor ion from the initial mass spectrum, followed by its fragmentation to produce a product ion spectrum. nih.gov This process, known as selected reaction monitoring (SRM), significantly enhances the signal-to-noise ratio and selectivity, allowing for the unambiguous identification of target analytes even in complex matrices. psu.edu
The fragmentation patterns of diterpenic compounds, which share structural similarities with decadienes in terms of double bonds and hydrocarbon chains, are heavily influenced by the location of these double bonds. nih.gov This principle also applies to the fragmentation of decadiene isomers. GC-MS/MS can be used to differentiate between isomers by targeting specific fragmentation pathways that are unique to each isomer's structure. psu.edu The development of an analytical strategy using MS/MS experiments helps to validate proposed fragmentation mechanisms and identify ions of interest for the specific identification of these molecules. nih.gov
Mass Spectrometry Techniques for Decadiene and its Fragments
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. etamu.edu It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation and identification. vulcanchem.comnist.govlibretexts.org
When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which can cause the molecular ion to fragment. nist.gov The pattern of these fragments is often unique to the molecule's structure and can be used as a "fingerprint" for identification. etamu.edunist.gov For alkenes like decadiene, fragmentation often occurs at bonds adjacent to the double bonds due to the stability of the resulting allylic carbocations. The fragmentation patterns of different decadiene isomers can vary, allowing for their differentiation. researchgate.net For example, the analysis of long-chain alkadienes has shown that the positions of the double bonds can be determined from the mass spectra of their derivatives. researchgate.net
In the context of GC-MS, the mass spectrometer acts as a detector for the gas chromatograph, providing a mass spectrum for each compound as it elutes from the column. nist.gov This combination allows for both the separation of a mixture and the identification of its components. etamu.edu The mass spectra of compounds like n-decane, a saturated analogue of decadiene, show characteristic fragmentation patterns with clusters of peaks 14 mass units apart, corresponding to the loss of CH₂ groups. nist.govlibretexts.org Similar patterns, modified by the presence of the double bonds, would be expected for this compound.
The study of ion-molecule reactions in superfluid helium droplets has also provided insights into the fragmentation of molecules like 1,9-decadiene (B157367). aip.org These studies show how the ionization process and the surrounding environment can influence the fragmentation patterns observed in mass spectrometry. aip.org
Table 3: List of Compounds
| Compound Name |
|---|
| (E,E)-3,7-decadiene |
| (E,Z)-3,7-decadiene |
| (1E,3E)-1-Phenyl-2-methyl-1,3-decadiene |
| (1Z,3E)-1-Phenyl-2-bromo-1,3-decadiene |
| 1,9-decadiene |
Vibrational and Electronic Spectroscopy of Decadiene Systems
The structural elucidation and characterization of decadiene systems, including this compound and its various isomers, rely heavily on spectroscopic techniques that probe their molecular vibrations and electronic transitions. Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools that provide complementary information, offering a detailed fingerprint of the molecule's structure, bonding, and electronic environment.
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy analyzes the distinct modes of vibration within a molecule. Both IR and Raman spectroscopy measure these vibrations, but they operate on different principles and are subject to different selection rules, often providing complementary data. mt.com Infrared spectroscopy measures the absorption of IR light that excites molecular vibrations, provided the vibration causes a change in the molecule's dipole moment. photothermal.com It is particularly sensitive to polar functional groups. photothermal.com Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) resulting from molecular vibrations that cause a change in the molecule's polarizability. mt.com This makes Raman spectroscopy especially effective for analyzing non-polar, symmetric bonds. photothermal.com
For decadiene systems, vibrational spectroscopy is crucial for identifying the presence and configuration of carbon-carbon double bonds (C=C). The key vibrational modes include:
C=C Stretching: This vibration is a primary indicator of the double bond. In isolated dienes like this compound, the C=C stretching frequency appears in a region similar to that of simple alkenes. For trans alkenes, this peak is often found around 1665-1675 cm⁻¹, while cis alkenes absorb at slightly lower frequencies, around 1640-1660 cm⁻¹. The intensity of the C=C stretching band in the IR spectrum is variable; it is stronger for cis isomers and can be very weak or absent for symmetric trans isomers due to the lack of a significant change in dipole moment. In Raman spectra, however, the C=C stretch for symmetric non-polar bonds is strong and easily identifiable.
=C-H Stretching: The stretching of the C-H bond where the carbon is part of the double bond occurs at frequencies above 3000 cm⁻¹.
=C-H Bending (Out-of-Plane): These vibrations are particularly diagnostic of the substitution pattern around the double bond. For example, trans-disubstituted double bonds show a strong, characteristic absorption in the 960-990 cm⁻¹ region in the IR spectrum. radtech.org Cis-disubstituted double bonds produce a broad, strong band around 675-730 cm⁻¹.
The table below summarizes typical vibrational frequencies for functionalities relevant to decadiene systems.
| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity | Notes |
| =C-H Stretch | Alkene | 3010 - 3095 | Medium to Strong | Occurs at higher frequency than alkane C-H stretch. |
| C=C Stretch | trans-Alkene (isolated) | 1665 - 1675 | Strong | Can be weak or absent in IR if the molecule is symmetric. |
| C=C Stretch | cis-Alkene (isolated) | 1640 - 1660 | Strong | Generally stronger in IR than the trans equivalent. |
| =C-H Bend | trans-Alkene (out-of-plane) | 960 - 990 | Medium | A strong and characteristic band in IR. radtech.org |
| =C-H Bend | cis-Alkene (out-of-plane) | 675 - 730 | Medium | A strong and broad band in IR. |
Electronic Spectroscopy: UV-Vis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). utoronto.ca For alkenes and dienes, the most relevant transition is the π → π* transition. pressbooks.pub The energy required for this transition, and thus the wavelength of maximum absorbance (λmax), is highly dependent on the electronic structure of the molecule, particularly the extent of conjugation. utoronto.camsu.edu
Isolated Dienes (e.g., this compound): In this compound, the two double bonds are separated by three single bonds. This classifies it as an isolated or non-conjugated diene. The double bonds behave as independent chromophores. Consequently, its UV-Vis spectrum is expected to be very similar to that of a simple mono-alkene, with a π → π* transition occurring at a high energy, resulting in a λmax below 200 nm. pressbooks.pub This absorption is in the far-UV region and is generally not observable with standard laboratory UV-Vis spectrophotometers, which typically operate from 200 to 800 nm.
Conjugated Dienes (e.g., 2,4-Decadiene): In contrast, a conjugated isomer like 2,4-decadiene would exhibit a significant bathochromic shift (a shift to longer wavelength) in its λmax compared to its isolated counterpart. utoronto.ca For example, 1,3-butadiene (B125203), the simplest conjugated diene, absorbs at a λmax of 217 nm. pressbooks.pub Each additional conjugated double bond shifts the λmax by approximately 30 nm. utoronto.camsu.edu Alkyl substituents on the conjugated system also cause a bathochromic shift, typically adding about 5 nm for each group attached to the double bonds. pressbooks.pub
This effect is summarized in the table below, which demonstrates the impact of conjugation on the λmax of π → π* transitions.
| Compound | Structure | Type of System | Typical λmax (nm) | Molar Absorptivity (ε) |
| Ethylene (B1197577) | H₂C=CH₂ | Isolated Alkene | ~165 | ~15,000 |
| 1-Decene (B1663960) | CH₂=CH(CH₂)₇CH₃ | Isolated Alkene | < 200 | ~10,000 |
| This compound | CH₃CH₂CH=CH(CH₂)₂CH=CHCH₂CH₃ | Isolated Diene | < 200 | ~20,000 (Expected) |
| 1,3-Butadiene | H₂C=CH-CH=CH₂ | Conjugated Diene | 217 | ~21,000 |
| 1,3,5-Hexatriene (B1211904) | H₂C=CH-CH=CH-CH=CH₂ | Conjugated Triene | 258 | ~35,000 |
Data for ethylene, 1,3-butadiene, and 1,3,5-hexatriene are representative values from spectroscopic studies. utoronto.camsu.edu The value for this compound is an expected value based on its non-conjugated structure.
The significant difference in UV-Vis absorption provides a clear and definitive method to distinguish between conjugated and non-conjugated isomers within decadiene systems.
Applications of 3,7 Decadiene in Complex Organic Synthesis and Material Science
3,7-Decadiene as a Building Block in Natural Product Synthesis
The unique structural framework of this compound, characterized by its ten-carbon chain with two double bonds, makes it a valuable precursor in the synthesis of various natural products. Its specific reactivity allows for the construction of complex molecular architectures found in biologically active compounds.
The decadiene scaffold is a key structural motif in a number of insect pheromones. One notable example is the synthesis of 3,7-dimethyl-2,6-decadiene-1,10-diol, a known insect pheromone. scielo.org.boredalyc.org The synthesis of this diol can be achieved through a Claisen rearrangement of an appropriate allyl vinyl ether. scielo.org.bo Specifically, the reaction utilizes an allyl alcohol and methyl orthoacetate, catalyzed by a weak acid like propionic acid, to produce a γδ-unsaturated ester. scielo.org.boredalyc.org This intermediate is then further transformed to yield the target pheromone. scielo.org.bo The Claisen rearrangement provides a stereoselective method for forming the carbon-carbon double bonds present in the final pheromone structure. redalyc.org The strategic use of the decadiene framework allows for the efficient assembly of this and other related pheromones, which are crucial for developing environmentally benign pest control strategies. beilstein-journals.orgsioc-journal.cnmdpi.com
Table 1: Key Reactions in the Synthesis of 3,7-dimethyl-2,6-decadiene-1,10-diol
| Reaction Step | Reactants | Reagents/Catalysts | Product | Citation |
| Claisen Rearrangement | Allyl alcohol, Methyl orthoacetate | Propionic acid | γδ-Unsaturated ester | scielo.org.boredalyc.org |
| Further Transformations | γδ-Unsaturated ester | - | 3,7-dimethyl-2,6-decadiene-1,10-diol | scielo.org.boredalyc.org |
Carotenoids, a diverse class of organic pigments found in plants and other photosynthetic organisms, can undergo oxidative cleavage to produce a variety of metabolites, some of which possess a decadiene-like backbone. nih.govfrontiersin.org These metabolites, often referred to as apocarotenoids, play significant roles in plant signaling and development. nih.gov The formation of these compounds can occur through enzymatic processes involving carotenoid cleavage dioxygenases (CCDs) or non-enzymatically via reactive oxygen species. nih.gov For instance, the degradation of carotenoids can lead to the formation of C15 metabolites that have been identified in fruits like quince. sci-hub.se The structural diversity of these metabolites, including the presence of conjugated diene systems, contributes to their biological activity and their role as flavor and aroma compounds in various fruits. sci-hub.semdpi.com
Synthetic Intermediates and Functionalized Decadiene Derivatives
The reactivity of the double bonds in this compound allows for a wide range of chemical modifications, leading to the synthesis of various functionalized derivatives that serve as important intermediates in organic synthesis and material science.
The introduction of bromine atoms onto the decadiene framework yields bromo-substituted decadienes, which are versatile intermediates for further chemical transformations. organic-chemistry.org For example, the reaction of α,β-unsaturated carbonyl compounds with N-bromosuccinimide (NBS) in the presence of a base can produce bromo-enones. organic-chemistry.org Additionally, the palladium-catalyzed reaction of acetylated α-allenic alcohols with lithium bromide can provide substituted (Z,E)-2-bromo-1,3-dienes with high diastereoselectivity. organic-chemistry.org These brominated decadienes can then be used in cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds and build more complex molecular structures. researchgate.netmdpi.com
Decadiene derivatives can serve as precursors for the synthesis of furan-containing compounds. researchgate.net A notable method involves the preparative flash vacuum pyrolysis of endo/exo alkyl (aryl)-3-methylene-6,9-oxa-1-spiro redalyc.orguniroma1.itdecadiene-3,7, which provides a facile route to 3-substituted furans. tandfonline.com This transformation highlights the utility of spirocyclic decadiene derivatives in accessing heterocyclic systems. tandfonline.com Furan derivatives are important structural motifs in many natural products and pharmaceuticals, and their synthesis from readily available decadiene precursors offers an efficient synthetic strategy. researchgate.netwipo.intacs.org
The double bonds within the decadiene structure can coordinate to metal centers, allowing for the development of decadiene-based ligands for use in coordination chemistry. wikipedia.orglibretexts.org These ligands can stabilize metal complexes and influence their catalytic activity and electronic properties. mdpi.comrsc.org For instance, α-diimine ligands, which can be synthesized from precursors with diene functionalities, have been extensively used in coordination with various metals. rsc.org The resulting metal complexes have applications in catalysis, including polymerization and cross-coupling reactions. rsc.org The electronic properties of these complexes can be tuned by modifying the substituents on the decadiene ligand, making them versatile components in the design of new catalysts and functional materials. uni-wuerzburg.desysrevpharm.org
This compound in Polymer Science and Materials Chemistry
The unique structural characteristics of non-conjugated dienes, such as this compound, position them as valuable monomers in the synthesis of advanced polymeric materials. Although research frequently utilizes more commercially available isomers like 1,9-decadiene (B157367) as a model for non-conjugated decadienes, the principles governing their reactivity and influence on polymer architecture are broadly applicable. The presence of two distinct double bonds within the ten-carbon backbone allows for the introduction of long-chain branches, the formation of novel structures via metathesis polymerization, and the precise tuning of polymer network properties.
Role of Decadienes as Comonomers in Polymerization for Long Chain Branching
The incorporation of small quantities of a non-conjugated diene like a decadiene into an olefin polymerization process is a well-established strategy for producing long-chain-branched (LCB) polymers. In the case of polypropylene (B1209903), for instance, copolymerizing propylene (B89431) with a non-conjugated α,ω-diene such as 1,9-decadiene using a metallocene catalyst system results in the formation of LCB isotactic polypropylene (LCB-iPP). acs.orgtandfonline.com
The mechanism involves the initial incorporation of a diene monomer through one of its double bonds, leaving the second double bond as a pendant group on the polymer chain. This polymer chain, now functioning as a macromonomer, can then be re-incorporated into another growing polymer chain, creating a T-type branch point. acs.org This method avoids the chain scission or degradation often associated with other branching techniques like post-polymerization electron beam irradiation. psu.edu
Research using 1,9-decadiene as the comonomer has demonstrated that increasing the diene concentration directly correlates with a higher density of long-chain branches. acs.org This increased branching significantly alters the rheological properties of the polymer. LCB polymers exhibit enhanced shear thinning, higher melt strength, and increased low-frequency complex viscosity compared to their linear counterparts. acs.orgtkk.fi These properties are highly desirable for processing techniques such as film blowing and thermoforming. psu.edu Even comonomer incorporations of less than 1 mol% can induce significant long-chain branching. tkk.fi
While most published research focuses on α,ω-dienes, the principles extend to internal dienes like this compound. Copolymerization with this compound would also be expected to produce macromonomers with a pendant internal double bond, which could subsequently be incorporated to form LCB structures. The lower reactivity of the internal, more substituted double bond compared to a terminal one might influence the efficiency and rate of branch formation, requiring different catalyst systems or polymerization conditions to optimize.
| Effect of 1,9-Decadiene Concentration on LCB Polypropylene Properties | |
| Parameter | Observation |
| Diene Concentration | Varied from 0.177 to 3.54 mmol/L. acs.org |
| Long-Chain-Branch Density (LCBD) | Increased up to 0.53 branches per 1000 carbons. acs.org |
| High Diene Concentration (>35 mmol/L) | Resulted in cross-linked polymer gels. acs.org |
| Rheological Properties | Enhanced low-frequency complex viscosity, improved shear-thinning, increased dynamic moduli. acs.org |
| Activation Energy of Flow | Increased at low frequencies, indicating thermorheological complexity. acs.org |
This table is based on data from the copolymerization of propylene and 1,9-decadiene, serving as a model for non-conjugated diene behavior.
Acyclic Diene Metathesis (ADMET) Polymerization Incorporating Decadiene Units
Acyclic Diene Metathesis (ADMET) is a powerful step-growth condensation polymerization method for synthesizing unsaturated polymers and copolymers. mdpi.comacs.org The reaction, typically catalyzed by ruthenium (e.g., Grubbs catalysts) or molybdenum-based complexes, involves the iterative metathesis of a non-conjugated diene monomer, producing a polyalkenamer and a small molecule condensate (e.g., ethylene (B1197577) for α,ω-dienes) that is removed to drive the reaction to completion. scientificlabs.comrsc.org
ADMET is highly versatile, enabling the synthesis of a wide array of functionalized and high-molecular-weight polymers. mdpi.com Non-conjugated dienes like 1,9-decadiene are common monomers in ADMET, leading to the formation of unsaturated polyesters, polyolefins, and other advanced materials. scientificlabs.com The process can be conducted under bulk conditions or in solution, with reaction temperatures typically ranging from 25°C to 80°C. rsc.org
The incorporation of this compound into an ADMET polymerization would yield a unique polymer structure. The metathesis of its internal double bonds would produce an unsaturated polymer with a repeating unit derived from the decadiene backbone, releasing 2-butene (B3427860) as the volatile byproduct. The resulting polymer would feature a regular spacing of functional groups or structural units, dictated by the monomer's design.
Recent advancements have led to stereoretentive ADMET polymerization, which can control the cis/trans geometry of the double bonds in the resulting polymer backbone. nih.gov This level of control is significant, as the geometry of the alkenes dramatically impacts the material's thermal and mechanical properties. nih.gov Applying such a strategy to this compound could allow for the synthesis of polyalkenamers with precisely tuned cis:trans ratios, offering a pathway to materials with tailored properties.
| Typical Parameters in ADMET Polymerization | |
| Monomers | Non-conjugated α,ω-dienes (e.g., 1,9-decadiene), functionalized dienes. scientificlabs.commdpi.com |
| Catalysts | Ruthenium-based (Grubbs G1, G2; Hoveyda-Grubbs HG2), Molybdenum-based (Schrock). rsc.orgmdpi.com |
| Reaction Conditions | Bulk or solution (e.g., toluene), 25-100°C, under vacuum to remove volatile byproducts. rsc.orgmdpi.com |
| Resulting Polymers | Unsaturated polyolefins, polyesters, polycarbonates, etc. mdpi.comnih.gov |
| Molecular Weight (Mn) | Can achieve high values, often >30,000 g/mol , depending on conditions. mdpi.com |
Influence of Decadiene Structural Features on Polymer Network Formation
The structure of the diene monomer is a critical factor that dictates the topology and properties of the resulting polymer network. When used as a crosslinking agent or as a linker molecule, the length and flexibility of the chain between the two double bonds, as well as the substitution pattern of the double bonds themselves, influence the final network structure.
In studies using 1,9-decadiene, its role in network formation has been well-documented. For example, it can be copolymerized with ethylene to create a thermoplastic material containing pendant vinyl groups, which can then be crosslinked via peroxide treatment to form a thermoset network. In these networks, a significant portion of the crosslinking points are "trapped entanglements," which are made permanent by the chemical crosslinks originating from the reacted vinyl groups. researchgate.net
Furthermore, 1,9-decadiene has been used as a flexible linker molecule in the synthesis of organic-inorganic semi-interpenetrating polymer networks (semi-IPNs). ccsenet.orgscispace.com In these systems, a hydrosilylation reaction connects the diene with a siloxane-based joint molecule. Research has shown that the length of the diene linker significantly affects the network's internal structure. When 1,9-decadiene was used as a long linker molecule in the presence of polystyrene, it resulted in the formation of a "transition network" structure. In contrast, using a shorter diene like 1,5-hexadiene (B165246) led to the formation of large, clustered polymer chains. ccsenet.orgscispace.com
The structural features of this compound would impart distinct characteristics to a polymer network.
Internal Crosslinking Points : Unlike terminal dienes, the crosslinks formed from this compound would be internal to the polymer backbone. This would result in a network with shorter, more constrained crosslink chains (ethyl groups) branching from the main chain, potentially leading to a more rigid network structure compared to the more flexible links provided by 1,9-decadiene.
Network Topology : The specific geometry of the monomer (i.e., cis or trans isomers of this compound) could be used to control the spatial arrangement of the network junctions, influencing properties like mesh size, swelling behavior, and mechanical response.
Reactivity : The internal, di-substituted double bonds of this compound are generally less reactive than the terminal, mono-substituted double bonds of 1,9-decadiene. This difference in reactivity could be exploited in processes like thiol-ene photopolymerizations to achieve sequential network formation, where more reactive enes react first, followed by the slower reaction of the internal double bonds of this compound to complete the crosslinking. radtech.org
| Influence of Diene Linker on Semi-IPN Structure | |
| Linker Molecule | Observed Network Structure in the presence of Polystyrene |
| 1,5-Hexadiene (Short Linker) | Relaxation peak derived from clustered polystyrene chains. ccsenet.orgscispace.com |
| 1,9-Decadiene (Long Linker) | Relaxation peak derived from a transition network. ccsenet.orgscispace.com |
This table is based on data from the synthesis of semi-IPN gels and illustrates the importance of diene structure in network formation.
Theoretical and Computational Chemistry Studies on 3,7 Decadiene Systems
Quantum Chemical Calculations for Reaction Pathways and Energetics
Quantum chemical calculations are fundamental in elucidating the structure, stability, and reactivity of molecules. nih.gov For systems involving decadiene isomers, these methods can distinguish between different constitutional isomers and diastereomers by calculating their relative energies and predicting spectroscopic properties. nih.govkuleuven.be
In the context of reaction pathways, computational studies on the catalytic upcycling of polyolefins have modeled the dehydroaromatization of n-decane, a process in which decadiene isomers are key intermediates. acs.orgnih.gov Using methods like density functional theory (DFT), researchers can calculate the energetics of each step in a proposed reaction mechanism. kuleuven.beresearchgate.net For instance, in the conversion of n-decane to aromatic products, the initial dehydrogenation steps to form decene and subsequently decadiene represent a significant thermodynamic bottleneck. acs.orgnih.gov The dehydrogenation of decane (B31447) to 3-decene (B8702907) is the rate-determining step for the formation of 68 different aromatic compounds. nih.gov Subsequent dehydrogenation of a decene isomer, such as 3-decene to 1,7-decadiene, presents another energy barrier that must be overcome. nih.gov
The relative stability of different isomers is a crucial piece of information derived from these calculations. By finding the local minima on the potential energy surface, the most stable forms of a molecule can be identified. kuleuven.be The table below illustrates how quantum chemical calculations can be used to compare the relative energies of different isomers, a technique directly applicable to the various isomers of decadiene.
Table 1: Illustrative Example of Calculated Relative Energies for Isomers This table is an illustrative example based on methodologies used for other isomeric systems and does not represent actual data for 3,7-decadiene.
| Isomer | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| (E,E)-3,7-Decadiene | DFT/B3LYP/6-31G* | 0.00 (Reference) |
| (Z,Z)-3,7-Decadiene | DFT/B3LYP/6-31G* | Calculated Value |
| (E,Z)-3,7-Decadiene | DFT/B3LYP/6-31G* | Calculated Value |
Molecular Dynamics Simulations and Conformational Analysis of Decadienes
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. dovepress.com This technique is particularly valuable for studying the conformational flexibility of non-rigid molecules like decadienes. chemrxiv.org MD simulations generate conformational ensembles, which are collections of the various three-dimensional structures a molecule adopts in a given environment, providing a more realistic picture than a single static structure. dovepress.com
The primary advantage of MD for conformational analysis is its ability to sample the vast landscape of possible shapes a molecule can assume in an explicit solvent, which correctly treats the hydrogen bonding and other interactions between the solute and solvent molecules. chemrxiv.org For a molecule like this compound, simulations in different solvents (e.g., water versus a non-polar organic solvent) would reveal how its structure adapts to its surroundings. This is crucial for understanding properties that depend on molecular shape. chemrxiv.org
To analyze the results of these simulations, researchers can calculate the potential of mean force (PMF). The PMF provides an energy landscape for a specific conformational change, helping to identify the most stable conformations (energy minima) and the energy barriers between them. mdpi.com This allows for a deep understanding of the dynamic equilibrium between different shapes. mdpi.com MD simulations have proven essential for understanding complex biological processes like allosteric regulation and protein conformational changes, and the same principles apply to smaller, flexible organic molecules. dovepress.commdpi.com
Table 2: Key Aspects of MD Simulations for Conformational Analysis
| Feature | Description | Relevance to Decadienes |
|---|---|---|
| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | Determines the accuracy of the simulated molecular motions. |
| Solvent Model | Explicit representation of solvent molecules (e.g., water) surrounding the solute. | Allows for the study of solvent effects on the conformational preferences of decadiene. |
| Conformational Ensemble | A statistical collection of molecular structures sampled during the simulation. | Reveals the range of shapes and flexibility of the decadiene molecule. chemrxiv.org |
| Potential of Mean Force (PMF) | The energy profile along a specific reaction coordinate (e.g., a dihedral angle). | Quantifies the relative stability of different conformers and the barriers for interconversion. mdpi.com |
| Time Scale | The duration of the simulation, which must be long enough to sample relevant motions. | Modern simulations can approach biologically relevant timescales, capturing significant conformational changes. dovepress.com |
Machine Learning and Data-Driven Approaches for Reaction Network Elucidation
The complexity of chemical reaction systems, such as those involving the formation and consumption of decadienes, often results in vast and intricate reaction networks that are intractable to analyze manually. acs.orgnih.gov Machine learning (ML) and data-driven approaches are emerging as powerful tools to navigate these complex networks. thieme.delbl.gov
A notable application of this is in the study of polyolefin upcycling, where n-decane is used as a model compound. acs.orgnih.gov In this work, a computational workflow was developed that combines an informatics-based tool, the Rule Input Network Generator (RING), with a machine-learned energy calculator, TorchANI. acs.org RING automatically generates an exhaustive reaction network based on a set of predefined reaction rules, such as dehydrogenation, β-scission, and cyclization. acs.orgnih.gov For the upcycling of n-decane, this approach generated a network containing 3,759 unique chemical species and 24,507 reactions. acs.orgnih.gov
Within this massive network, intermediates such as 3-decene and 3,5-decadiene were identified as critical branch points that can lead to different aromatic products. acs.org The ML component, TorchANI, was then used to rapidly calculate the thermochemistry (enthalpies and entropies) for every molecule in the network, a task that would be computationally prohibitive using traditional quantum chemical methods. acs.org This allows for the quick assessment of reaction pathways based on gas-phase thermochemistry to identify bottleneck steps and the most probable routes to specific products. acs.org This hybrid approach, blending rule-based network generation with ML-driven calculations, represents a significant step forward in elucidating complex reaction mechanisms. thieme.defrontiersin.orgcecam.org
Table 3: Summary of a Generated Reaction Network for n-Decane Upcycling Data from a study on the dehydroaromatization of n-decane, a process involving decadiene intermediates. acs.orgnih.gov
| Parameter | Value |
|---|---|
| Reactant | n-Decane |
| Total Reactions Generated | 24,507 |
| Total Species Generated | 3,759 |
| Classification of Species | |
| Paraffins | 1.54% |
| Olefins | 42.8% |
Predictive Modeling for Decadiene-Solvent Interactions and Partitioning (e.g., 3D-RISM-KH for 1,9-Decadiene (B157367) in water)
Predicting how a molecule will distribute itself between two immiscible solvents, such as an organic phase and water, is crucial for understanding its environmental fate and bioavailability. The partition coefficient is the key parameter describing this behavior. trentu.ca While experimental measurements are standard, predictive computational models offer a rapid and cost-effective alternative.
A prime example of such modeling is the application of the Three-Dimensional Reference Interaction Site Model (3D-RISM) theory with the Kovalenko–Hirata (KH) closure to calculate the 1,9-decadiene/water partition coefficients for a diverse set of compounds. mdpi.commdpi.com Although detailed molecular studies of the liquid state of decadienes are largely absent from the literature, this work provides a robust theoretical framework. mdpi.comresearchgate.net The 3D-RISM-KH method is a molecular solvation theory that can compute the excess chemical potential of a solute in a given solvent, which is a key component of the solvation free energy. mdpi.comacs.org
In this study, the liquid state of 1,9-decadiene was modeled using the united-atom TraPPE force field. mdpi.com The theoretical predictions from the 3D-RISM-KH framework were first validated against traditional molecular dynamics simulations. mdpi.com Subsequently, the calculated excess chemical potentials in both 1,9-decadiene and water were used as molecular descriptors to train several machine learning models. mdpi.com These models were then used to build a quantitative structure-partitioning relationship. Among the methods tested, the XGBoost model showed the best performance in predicting the partition coefficients. mdpi.com This work serves as a proof of concept, demonstrating how modern solvation theory combined with machine learning can be used for the predictive modeling of decadiene-solvent interactions. mdpi.com
Table 4: Performance of Machine Learning Models for Predicting 1,9-Decadiene/Water Partition Coefficients Data from a study using 3D-RISM-KH derived descriptors. mdpi.com
| Machine Learning Model | Performance Metric (Test Set) | Value |
|---|---|---|
| XGBoost | Root Mean Square Error (RMSE) | 1.09 units |
| Random Forest | RMSE | Higher than XGBoost |
| Multiple Linear Regression | RMSE | Higher than XGBoost |
Advanced Research Directions and Emerging Paradigms for 3,7 Decadiene Chemistry
Development of Novel Catalytic Systems for Sustainable 3,7-Decadiene Transformations
A major thrust in modern chemistry is the development of sustainable synthetic methods, and the transformation of dienes like this compound is a key area of focus. Research is centered on creating catalytic systems that are not only efficient and selective but also environmentally benign and economically viable.
One of the most powerful techniques for C=C bond formation, olefin metathesis, continues to evolve with the development of new catalysts that offer improved performance under greener conditions. olefin-metathesis-catalysts.comnih.gov For transformations involving non-conjugated dienes, acyclic diene metathesis (ADMET) polymerization is a significant area of research for producing bio-based polymers. mdpi.com Recent advancements have led to highly stereoselective ruthenium catalysts capable of producing polymers with controlled cis or trans geometries, which directly impacts the material's properties. acs.org The development of catalysts based on earth-abundant and low-toxicity metals, such as iron, is a critical goal for sustainable chemistry. mdpi.com Iron-catalyzed systems have shown promise in the selective 1,4-functionalization of conjugated dienes, offering a pathway to valuable products like allylboronic esters and allylsilanes with high stereoselectivity. nih.govacs.org Extending these principles to non-conjugated dienes like this compound could provide cost-effective and eco-friendly synthetic routes.
Heteropolyacids are also emerging as efficient and environmentally friendly catalysts for diene production from renewable feedstocks, such as the transformation of a furfural-acetone adduct into a functionalized 1,3-diene. acs.org Furthermore, photoredox catalysis represents a sustainable approach that uses light to drive chemical reactions, often under mild conditions, reducing the need for harsh reagents and external oxidants. nih.gov The application of these sustainable catalytic strategies to this compound could enable a new generation of green chemical processes.
Table 1: Examples of Sustainable Catalytic Systems for Diene Transformations
| Catalytic System | Transformation Type | Key Advantages |
|---|---|---|
| Ruthenium-based catalysts | Acyclic Diene Metathesis (ADMET) | High stereoselectivity (cis/trans control), synthesis of bio-based polymers. mdpi.comacs.org |
| Iron-based catalysts | 1,4-Functionalization (e.g., hydroboration, hydrosilylation) | Utilizes earth-abundant metal, low cost, low toxicity, high stereoselectivity. nih.govacs.org |
| Heteropolyacids | Dehydration (Diene Synthesis) | Eco-friendly, efficient for production from renewable feedstocks. acs.org |
| Photoredox Catalysis | C-H Arylation | Milder reaction conditions, reduces need for external oxidants. nih.gov |
Bio-inspired Synthetic Approaches to Decadiene-Containing Molecules
Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired and biomimetic approaches seek to replicate the efficiency and selectivity of biological processes in the laboratory. nih.gov For molecules containing diene functionalities, enzymatic and biomimetic cyclization reactions are a major source of inspiration.
The Diels-Alder reaction, a powerful tool for forming six-membered rings, is known to be catalyzed by enzymes in nature (Diels-Alderases). nih.gov Researchers are designing artificial enzymes and catalytic antibodies to perform stereoselective Diels-Alder reactions that are not found in nature, providing access to novel molecular scaffolds. nih.gov This approach could be harnessed to construct complex cyclic systems from precursors containing the this compound framework. Biomimetic-inspired syntheses have successfully utilized [4+2] cycloadditions as key steps in forming natural products. rsc.org
Furthermore, bio-inspired polyene cyclizations, which mimic the processes used by terpene cyclases, are being developed to create complex polycyclic structures from linear diene precursors. rsc.org These reactions often proceed with remarkable diastereoselectivity, generating multiple stereocenters in a single step. beilstein-journals.org Applying these principles to specifically designed substrates incorporating the this compound unit could lead to the efficient synthesis of novel, complex molecules with potential biological activity.
Exploration of New Reactivity Modes for the this compound Moiety
While the double bonds in this compound undergo typical alkene reactions, researchers are actively exploring novel reactivity modes to expand its synthetic utility. Because the double bonds are non-conjugated, they can react independently, but their proximity allows for unique tandem or cyclization reactions under specific catalytic conditions. fiveable.melibretexts.org
A significant area of emerging research is transition-metal-catalyzed C-H activation. nih.gov This strategy allows for the direct functionalization of C-H bonds, which are typically unreactive, offering a more atom-economical approach to synthesis. For dienes, this can involve the activation of allylic C-H bonds to form new C-C bonds. pku.edu.cnpku.edu.cn Palladium-catalyzed allylic C-H alkylation of 1,4-dienes, for instance, provides direct access to 1,3-diene products with high regio- and stereocontrol. researchgate.net Applying such methods to this compound could enable its conversion into valuable conjugated diene systems or other functionalized products.
Hydrofunctionalization, the addition of an H-X molecule across a double bond, is another area of intense investigation. Nickel-catalyzed hydroalkenylation of 1,3-dienes with α,β-unsaturated hydrazones has been developed as a new method for synthesizing 1,4-dienes. rsc.org Exploring analogous reactions with non-conjugated dienes like this compound could lead to novel transformations. Additionally, palladium catalysis has been used for the selective 1,4-syn-addition to cyclic 1,3-dienes, a method that could be adapted for intramolecular reactions of acyclic dienes to form cyclic products. acs.org The development of these new reactivity patterns is crucial for unlocking the full synthetic potential of the this compound scaffold.
Integration of Artificial Intelligence and Robotics in Decadiene Synthesis and Discovery
The fields of chemical synthesis and discovery are being revolutionized by the integration of artificial intelligence (AI) and robotics. These technologies are poised to dramatically accelerate the pace of research related to this compound, from optimizing reaction conditions to discovering entirely new catalysts and transformations.
AI and machine learning are also being used for the de novo design of catalysts. nih.gov By analyzing vast datasets of known catalysts and their performance, AI models can predict the structures of new catalysts with enhanced activity or selectivity for specific reactions, like olefin metathesis. acs.orgmeta.com This computational approach can significantly reduce the trial-and-error process of catalyst development. Furthermore, AI can help elucidate complex reaction networks, predicting potential products and byproducts, which is essential for understanding and controlling the reactivity of molecules like this compound. The combination of high-throughput experimentation with machine learning algorithms is enabling the rapid optimization of reaction conditions and facilitating novel discoveries in synthetic chemistry.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 3,7-Decadiene with high stereochemical purity?
Answer:
To achieve high stereochemical purity in this compound synthesis, focus on controlling reaction parameters such as temperature, solvent polarity, and reactant ratios. For example, chlorination of this compound via anti-addition mechanisms (e.g., using Cl₂ or HClO₄) can yield stereoisomers like (3R,4R,7S,8S)-tetrachlorodecane. Maintaining low temperatures (e.g., 0–5°C) minimizes side reactions, while polar solvents enhance stereoselectivity . Validate purity using NMR and chiral chromatography to distinguish between E/Z isomers.
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm double-bond positions and stereochemistry. Coupling constants (e.g., J values) distinguish cis (Z) and trans (E) isomers .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₈, MW 138.25) and fragmentation patterns .
- Gas Chromatography (GC): Pair with chiral columns (e.g., β-cyclodextrin phases) to resolve stereoisomers. For complex matrices (e.g., food volatiles), use GC×GC–TOF-MS with a nonpolar/polar column setup .
Advanced: How can computational methods improve the estimation of kinetic parameters in this compound copolymerization?
Answer:
- Global Sensitivity Analysis (GSA): Identify significant kinetic parameters (e.g., rate constants, activation energies) affecting copolymerization with ethylene .
- Retrospective Cost Model Refinement (RCMR): Implement this algorithm to estimate parameters in real-time without prior knowledge of polymerization models. Validate with experimental data (e.g., diene concentration vs. temperature) to ensure convergence .
- Molecular Dynamics (MD): Simulate reaction pathways to predict stereoisomer distributions under varying conditions .
Advanced: How do researchers resolve discrepancies in stereoisomer distribution data across studies?
Answer:
- Method Validation: Cross-check results using orthogonal techniques (e.g., NMR for structural confirmation and GC×GC–TOF-MS for quantitation) .
- Reaction Mechanism Scrutiny: Re-evaluate assumptions (e.g., anti- vs. syn-addition pathways) that may lead to conflicting stereoisomer ratios. For example, chlorination under kinetic vs. thermodynamic control alters product distributions .
- Data Reproducibility: Document detailed protocols (e.g., solvent purity, catalyst loading) to minimize variability. Use standardized reference materials (e.g., NIST-certified compounds) for calibration .
Advanced: What experimental designs are effective for studying this compound’s role in food flavor chemistry?
Answer:
- Targeted GC-Olfactometry (GC-O): Isolate this compound from food matrices (e.g., olive oil, cocoa) and correlate its presence with sensory descriptors (e.g., "green" or "fruity" notes) .
- Stability Studies: Assess degradation under storage conditions (e.g., light, oxygen exposure) using accelerated aging tests and LC-MS/MS to track oxidation products.
- Multivariate Analysis: Apply PCA or PLS-DA to identify co-occurring volatiles (e.g., 3-ethyl-1,5-octadiene) that synergistically influence flavor profiles .
Basic: How do researchers ensure reproducibility in this compound synthesis protocols?
Answer:
- Detailed Procedural Documentation: Specify catalyst types (e.g., metallocene catalysts for copolymerization), purification steps (e.g., column chromatography), and inert atmosphere requirements (e.g., N₂ or Ar) .
- Interlaboratory Comparisons: Share synthetic intermediates with collaborating labs for cross-validation. Use platforms like PubChem or NIST databases to verify spectral data .
Advanced: What strategies mitigate challenges in detecting trace this compound in environmental samples?
Answer:
- Preconcentration Techniques: Use solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) to enrich trace amounts from air/water samples.
- High-Resolution Mass Spectrometry (HRMS): Employ Orbitrap or Q-TOF systems for sub-ppb detection limits.
- Isotope Dilution: Spike samples with deuterated analogs (e.g., ³H- or ¹³C-labeled this compound) to correct for matrix effects .
Advanced: How can researchers design a study to investigate this compound’s reactivity in polymer networks?
Answer:
- Crosslinking Experiments: Incorporate this compound into polyolefin matrices and monitor crosslink density via swelling tests or rheometry.
- Kinetic Profiling: Use in-situ FTIR or Raman spectroscopy to track double-bond consumption during polymerization.
- Thermal Analysis: Perform DSC/TGA to assess how diene incorporation affects glass transition (Tg) and decomposition temperatures .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Ventilation: Use fume hoods to prevent inhalation of vapors, given its low flash point.
- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to avoid skin/eye contact.
- Waste Disposal: Neutralize residues with aqueous bases (e.g., NaOH) before disposal, as dienes may polymerize exothermically .
Advanced: How do computational and experimental data align in predicting this compound’s environmental persistence?
Answer:
- QSPR Modeling: Develop quantitative structure-property relationship (QSPR) models using logP, molar volume, and electronic parameters to predict biodegradation half-lives.
- Microcosm Studies: Compare computational predictions with experimental half-lives in soil/water systems under controlled conditions (e.g., OECD 301B guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
